N-benzyl-2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methylacetamide
Description
N-benzyl-2-[4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-methylacetamide is a synthetic small molecule featuring a dihydropyrimidinone core substituted with a 4-fluorophenyl group at the 4-position and an N-benzyl-N-methylacetamide moiety at the 2-position. This structural framework is common in medicinal chemistry, particularly in compounds targeting enzymes or receptors requiring planar aromatic interactions and hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-benzyl-2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-23(12-15-5-3-2-4-6-15)20(26)13-24-14-22-18(11-19(24)25)16-7-9-17(21)10-8-16/h2-11,14H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYHMHJLPZDQDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine Derivatives with Fluorophenyl Substituents
Compound 4a (2-(Benzylthio)-4-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile)
- Structural Differences: Replaces the N-benzyl-N-methylacetamide group with a benzylthio moiety and introduces a cyano group at the 5-position.
- Synthesis: Synthesized via a one-pot condensation of aromatic aldehydes, ethyl cyanoacetate, and S-benzylisothiourea in methanol at 70°C, achieving high yields .
BI81585 (2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide)
Triazole- and Thiazole-Containing Analogs
Compounds 4 and 5 (Isostructural Thiazole Derivatives)
- Structural Differences: Incorporate a thiazole ring and triazolyl group instead of the dihydropyrimidinone core.
- Crystallography: Both crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. One fluorophenyl group is perpendicular to the planar core, creating a twisted conformation that may reduce stacking interactions compared to the fully planar dihydropyrimidinone system .
- Synthesis : High-yield crystallization from dimethylformamide highlights similarities in purification strategies .
Chalcone Derivatives with Fluorophenyl Moieties
(E)-1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one
- Structural Differences: Replaces the dihydropyrimidinone core with a chalcone (α,β-unsaturated ketone) backbone.
- Planarity and Dihedral Angles: Dihedral angles between the central benzene and fluorophenyl rings range from 7.14° to 56.26°, influencing π-π stacking and crystallographic packing. The target compound’s dihydropyrimidinone core likely exhibits greater rigidity, enhancing binding specificity .
Pharmacopeial Pyrimidinecarboxamide Derivatives
Potassium 4-[(4-fluorobenzyl)carbamoyl]-1-methyl-2-(1-methyl-1-{[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino}ethyl)-6-oxo-1,6-dihydropyrimidin-5-olate
Pharmacological Implications
While direct activity data for the target compound is unavailable, structural comparisons suggest:
- Kinase Inhibition: The dihydropyrimidinone core is prevalent in kinase inhibitors (e.g., imatinib analogs), where planar aromatic systems interact with ATP-binding pockets.
- Antimicrobial Potential: Thiazole and triazole derivatives () often exhibit antimicrobial activity, hinting at possible applications for the target compound .
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